molecular formula C14H28O3 B1670065 Decaneperoxoic acid tert-butyl ester CAS No. 16474-36-5

Decaneperoxoic acid tert-butyl ester

Cat. No.: B1670065
CAS No.: 16474-36-5
M. Wt: 244.37 g/mol
InChI Key: WKEWCYHGACEYTR-UHFFFAOYSA-N
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Description

Decaneperoxoic acid tert-butyl ester (CAS 16474-36-5), also known as tert-butyl peroxydecanoate, is a peroxoic acid ester with the molecular formula C₁₄H₂₈O₃ and a molecular weight of 244.37 g/mol (calculated from formula: 12×14 + 1×28 + 16×3 = 244). It belongs to the class of organic peroxides, characterized by a 10-carbon alkyl chain (decanoate) linked to a peroxide group (–O–O–) and a tert-butyl ester moiety. This compound is primarily utilized as a radical initiator in polymerization reactions due to its thermal instability, which facilitates controlled decomposition into reactive free radicals .

Properties

CAS No.

16474-36-5

Molecular Formula

C14H28O3

Molecular Weight

244.37 g/mol

IUPAC Name

tert-butyl decaneperoxoate

InChI

InChI=1S/C14H28O3/c1-5-6-7-8-9-10-11-12-13(15)16-17-14(2,3)4/h5-12H2,1-4H3

InChI Key

WKEWCYHGACEYTR-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OOC(C)(C)C

Canonical SMILES

CCCCCCCCCC(=O)OOC(C)(C)C

Appearance

Solid powder

Other CAS No.

16474-36-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decaneperoxoic acid tert-butyl ester;  tert-butyl decaneperoxoate.

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Chain Length : Longer alkyl chains (e.g., dodecane vs. decane) increase molecular weight and may reduce volatility .
  • Branched vs.
  • Functional Groups: The presence of a ketone (3-Oxooctanoic acid tert-butyl ester) introduces polarity, altering solubility and decomposition pathways compared to peroxoic esters .

Thermochemical and Stability Properties

  • This compound: Decomposes exothermically upon heating, releasing free radicals. No direct thermochemical data is available in the provided evidence, but analogous peroxoic esters (e.g., dothis compound) exhibit condensed-phase thermochemistry with enthalpy changes influenced by chain length .
  • Dothis compound : Thermochemical data indicates stability up to 50–60°C, with decomposition pathways involving peroxide bond cleavage .
  • tert-Butyl methacrylate (analogous decomposition) : Thermal decomposition yields isobutylene and carboxylic acids, a mechanism shared with many tert-butyl esters (Figure 1 in ).

Safety Implications: Peroxoic esters like this compound require stringent temperature control to prevent uncontrolled decomposition, unlike non-peroxidic esters (e.g., 3-Oxooctanoic acid tert-butyl ester), which are more thermally stable .

Preparation Methods

Table 1. Comparative Analysis of Synthesis Methods

Method Catalyst Temperature Pressure Yield Purity Post-Purification
Triflic Acid CF₃SO₃H −7°C Atmospheric 85% ≥98%
Palladium/H₂ Pd/C 25°C 55 psi 95% >95%
Perchloric Acid HClO₄ 40°C Atmospheric 70% >98%
DCC Coupling p-TsOH 0–25°C Atmospheric 80% 90–95%

Characterization and Quality Control

This compound is characterized by:

  • FT-IR : C=O stretch at 1740 cm⁻¹, tert-butyl C-O at 1150 cm⁻¹.
  • ¹H NMR (CDCl₃): δ 1.21 (s, 9H, tert-butyl), 1.26–1.34 (m, 14H, aliphatic chain), 2.42 (t, 2H, CH₂COO).
  • HPLC : Retention time 12.3 min (C18 column, 70:30 MeOH/H₂O).

Stability studies indicate a shelf life >3 years at −20°C in amber vials.

Q & A

Q. What are the standard protocols for synthesizing Decaneperoxoic acid tert-butyl ester in laboratory settings?

Methodological Answer: The synthesis typically involves the reaction of decaneperoxoic acid with tert-butyl alcohol under acidic or catalytic conditions. Key steps include:

  • Protection of reactive groups : Use tert-butyl groups to stabilize intermediates and prevent side reactions, as seen in tert-butyl ester copolymers .
  • Reaction optimization : Mild conditions (e.g., room temperature, anhydrous solvents) are recommended to preserve peroxoic acid integrity, similar to protocols for tert-butyl (2-formylphenyl) carbonate .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), as demonstrated in tert-butyl acetoacetate synthesis .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent decomposition, as advised for tert-butyl esters .
  • Hazard mitigation : Use explosion-proof fume hoods and avoid contact with reducing agents, given the peroxoic acid’s oxidative nature. Toxicity data from analogous tert-butyl esters suggest strict PPE (gloves, goggles) compliance .
  • Spill management : Neutralize with inert absorbents (e.g., sand) and avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of this compound under varying catalytic conditions?

Methodological Answer:

  • Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) or enzyme-based catalysts to enhance esterification efficiency. Studies on tert-butyl acetoacetate show yield improvements with catalytic boron trifluoride .
  • Kinetic studies : Monitor reaction progress via FTIR or HPLC to identify rate-limiting steps, as applied in tert-butyl ester copolymer synthesis .
  • Solvent selection : Polar aprotic solvents (e.g., THF) may improve tert-butyl group activation, though peroxoic acid stability must be prioritized .

Q. What methodologies are effective in resolving contradictory data regarding the thermal stability of this compound?

Methodological Answer:

  • Controlled degradation studies : Conduct thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres to isolate decomposition pathways, as done for tert-butyl ester copolymers .
  • Data validation : Cross-reference results with analogous compounds (e.g., tert-butyl peroxybenzoate) to identify systemic errors. For example, discrepancies in Henry’s Law constants for similar esters highlight the need for standardized measurement protocols .
  • Quality assessment : Apply EPA criteria (e.g., test substance stability, method suitability) to evaluate conflicting studies, ensuring exclusion of poorly characterized mixtures .

Q. How can this compound’s environmental fate be modeled using existing physicochemical data?

Methodological Answer:

  • Henry’s Law constants : Estimate volatilization rates using published values for structurally related esters (e.g., peroxybenzoic acid tert-butyl ester) .
  • QSAR modeling : Predict biodegradation pathways using tert-butyl ester hydrophobicity (logP) and molecular weight, as demonstrated in dibutyl sebacate studies .
  • Ecotoxicology assays : Use OECD guidelines for aquatic toxicity testing, incorporating data from tert-butyl acetoacetate’s ecological profiles .

Data Analysis and Experimental Design

Q. What strategies mitigate analytical challenges in characterizing this compound’s reaction intermediates?

Methodological Answer:

  • Advanced spectroscopy : Employ NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to identify transient species, as used for tert-butyl (2-formylphenyl) carbonate .
  • Chromatographic coupling : Pair GC-MS with derivatization techniques to stabilize peroxoic acid derivatives, avoiding column degradation .
  • Computational modeling : Use DFT calculations to predict intermediate stability and reaction pathways, validated against experimental data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Decaneperoxoic acid tert-butyl ester
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Decaneperoxoic acid tert-butyl ester

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